molecular formula C18H14ClF3N4O5S B11489222 N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11489222
M. Wt: 490.8 g/mol
InChI Key: YAQYIYVIYDZCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a sulfonamide group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the reaction of 2-chlorobenzoyl chloride with glycine to form the intermediate 2-chlorophenylglycine. This intermediate is then cyclized with trifluoroacetic anhydride to yield the imidazolidinone ring. The sulfonamide group is introduced through the reaction of the imidazolidinone with sulfonyl chloride, followed by the coupling of the resulting sulfonamide with 4-aminophenylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide: This compound is structurally similar but may have different substituents or functional groups.

    N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide: A similar compound with a methyl group instead of a trifluoromethyl group.

    N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(ethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide: A similar compound with an ethyl group instead of a trifluoromethyl group.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity

Properties

Molecular Formula

C18H14ClF3N4O5S

Molecular Weight

490.8 g/mol

IUPAC Name

N-[4-[[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H14ClF3N4O5S/c1-10(27)23-11-6-8-12(9-7-11)32(30,31)25-17(18(20,21)22)15(28)26(16(29)24-17)14-5-3-2-4-13(14)19/h2-9,25H,1H3,(H,23,27)(H,24,29)

InChI Key

YAQYIYVIYDZCJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.